molecular formula C10H16N3O8P B583198 2'-C-Methyl 5'-Cytidylic Acid CAS No. 386213-38-3

2'-C-Methyl 5'-Cytidylic Acid

Cat. No.: B583198
CAS No.: 386213-38-3
M. Wt: 337.225
InChI Key: ZJFPROVXANKXPJ-VPCXQMTMSA-N
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Description

2'-C-Methyl 5'-Cytidylic Acid is a synthetic cytidine monophosphate derivative modified at the 2' position of the ribose sugar with a methyl group . This structural alteration is designed to inhibit the RNA-dependent RNA polymerase (RdRp) of various viruses. By acting as a chain terminator, it impedes viral RNA replication, making it a valuable reference standard and investigative tool in virology research, particularly against pathogens like hepatitis C virus (HCV) . Researchers can use this nucleotide analog to study the mechanisms of viral replication and to develop novel antiviral therapeutics. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O8P/c1-10(16)7(14)5(4-20-22(17,18)19)21-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFPROVXANKXPJ-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308111
Record name 2′-C-Methyl-5′-cytidylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386213-38-3
Record name 2′-C-Methyl-5′-cytidylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386213-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-C-Methyl-5′-cytidylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorylating Agents and Solvent Systems

  • Trihalophosporus oxide (POX₃) : Phosphoryl chloride (POCl₃) or phosphorus oxybromide (POBr₃) in composite solvents (e.g., dimethyl sulfoxide (DMSO) and triethyl phosphate) achieve regioselective 5'-phosphorylation.

  • Reaction conditions :

    • Temperature: -2°C to 5°C to minimize side reactions.

    • Solvent ratio: DMSO to triethyl phosphate at 1:6–1:14 enhances solubility and reaction efficiency.

Acid Binding Agents

Triethylamine (TEA) is added stoichiometrically (POX₃:TEA = 100:0.6–0.8) to neutralize HCl/HBr byproducts, preventing acid-catalyzed degradation.

Reaction Mechanism

The process involves:

  • Hydrate formation : POX₃ reacts with trace water in the solvent to form POX₃·H₂O.

  • Nucleophilic attack : The 5'-OH of 2'-C-methylcytidine attacks the electrophilic phosphorus center, yielding the monophosphate intermediate.

  • Quenching : Adjusting pH to 3–4 precipitates the crude product.

Purification and Crystallization

Crude 2'-C-methyl 5'-cytidylic acid is purified via:

  • Ion-exchange chromatography : Using DEAE-Sephadex to separate monophosphate from unreacted nucleoside and byproducts.

  • Crystallization : Ethanol-water mixtures (3:1 v/v) at 4°C yield high-purity crystals (>98% HPLC).

Analytical Characterization

Critical quality control parameters include:

ParameterMethodSpecification
Purity (HPLC)Reverse-phase C18≥98%
Ultraviolet absorbanceUV-Vis (λ = 271 nm)ε = 9,300 L·mol⁻¹·cm⁻¹
Phosphate contentICP-MS8.5–9.5% (w/w)

Industrial-Scale Considerations

Yield Optimization

  • Composite solvents : Increase reaction homogeneity, achieving yields >90%.

  • Continuous-flow systems : Microreactors reduce thermal degradation and improve mixing.

Applications in Antiviral Therapeutics

This compound serves as a precursor for:

  • Prodrugs : Phosphoramidate and ProTide derivatives enhance cellular uptake and bioavailability.

  • Polymerase inhibitors : Incorporated into RNA chains, it induces chain termination in HCV NS5B polymerase.

Chemical Reactions Analysis

Types of Reactions

2’-C-Methyl 5’-Cytidylic Acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-C-Methyl 5’-Cytidylic Acid, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Antiviral Applications

2'-C-Methyl 5'-Cytidylic Acid has been investigated for its potential as an antiviral agent, particularly against RNA viruses. Its mechanism of action primarily involves the inhibition of viral RNA synthesis.

  • Case Study: Hepatitis C Virus (HCV)
    Research has shown that this compound effectively inhibits HCV replication in vitro. The compound acts as a nucleoside analog, which gets incorporated into the viral RNA, leading to premature termination of RNA synthesis. This has been demonstrated in cellular models where the compound significantly reduced viral loads compared to untreated controls .
  • Data Table: Inhibition of HCV Replication
    Concentration (µM)Viral Load Reduction (%)
    125
    1050
    10090

Epigenetic Studies

The compound is also crucial in epigenetic research due to its role in DNA methylation processes. It serves as a substrate for DNA methyltransferases, which are enzymes that add methyl groups to DNA.

  • Research Findings:
    Studies have indicated that modified nucleotides like this compound can influence gene expression by altering the methylation status of cytosine residues in DNA. This modification can lead to changes in chromatin structure and gene accessibility, thereby affecting transcriptional activity .
  • Case Study: Gene Regulation
    In a study examining the effects of methylation on gene expression, cells treated with this compound exhibited altered expression profiles for genes involved in cell proliferation and differentiation. The results highlighted the compound's potential as a tool for manipulating epigenetic states in research settings .

RNA Modification Analysis

Another significant application of this compound is its use in the study of RNA modifications. It can be employed to investigate the presence and effects of methylated cytidine residues within RNA molecules.

  • Methodology:
    The incorporation of this compound into RNA sequences allows researchers to study the impact of methylation on RNA stability, structure, and function. Techniques such as bisulfite sequencing have been adapted to utilize this modified nucleotide for more accurate detection of methylated cytosine residues in RNA .
  • Data Table: Effects on RNA Stability
TreatmentStability (%)
Control100
+2'-C-Methyl Cytidine85
+Unmodified Cytidine75

Synthesis and Chemical Properties

The synthesis of this compound involves specific chemical reactions that modify standard cytidine nucleotides. Understanding its chemical properties is essential for optimizing its applications.

  • Synthesis Overview:
    The compound can be synthesized through a series of phosphoramidate reactions involving cytidine-5’-monophosphate and various choline phosphoramidates, yielding high purity and yield . This method is crucial for producing sufficient quantities for research applications.

Mechanism of Action

The mechanism of action of 2’-C-Methyl 5’-Cytidylic Acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, such as RNA polymerase and reverse transcriptase, thereby inhibiting viral replication .

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound 386213-38-3 C₁₀H₁₅N₃O₇P 311.22 2'-C-methyl modification on ribose
5-Methyl-2'-deoxycytidine 5'-monophosphate 2498-41-1 C₁₀H₁₆N₃O₆P 305.23 5-methylcytosine, 2'-deoxyribose
2'-Deoxycytidine-5'-monophosphoric acid 1032-65-1 C₉H₁₄N₃O₇P 307.20 2'-deoxyribose, no additional methyl
2',3'-Dideoxycytidine 5'-monophosphate 104086-76-2 C₉H₁₄N₃O₆P 291.20 2',3'-dideoxyribose, lacks 2' and 3' OH

Key Observations :

  • 2',3'-Dideoxycytidine 5'-monophosphate (CAS: 104086-76-2) lacks both 2' and 3' hydroxyl groups, a feature exploited in chain-terminating antiviral drugs like ddC (zalcitabine) .

Physicochemical Properties

Table 2 highlights critical physicochemical parameters, with data sourced from pharmacopeial standards and analytical studies.

Table 2: Physicochemical and Analytical Properties

Compound Name Absorption Ratio (A250/A260) Absorption Ratio (A280/A260) Loss on Drying (%) Solubility Profile
5'-Cytidylic Acid 0.40–0.52 1.85–2.20 ≤6.0 Soluble in NaOH, HCl (1→1000)
This compound Not reported Not reported Not specified Likely similar with modifications

Key Observations :

  • 5'-Cytidylic acid exhibits well-defined UV absorption ratios (A250/A260 and A280/A260), critical for purity assessment . Data for the 2'-C-methyl analog remains unreported, suggesting a need for targeted analytical studies.
  • Solubility in alkaline or acidic solutions (e.g., sodium hydroxide) is shared among cytidine derivatives, but methyl modifications may alter partition coefficients .

Analytical Characterization

Chromatographic and spectroscopic methods for cytidine analogs include:

  • HPLC : 5'-Cytidylic acid is resolved with a retention time (RT) of 2.2 relative to citicoline in pharmacopeial assays . Methylation at the 2'-position is expected to increase hydrophobicity, altering RT.
  • TLC: 5'-Cytidylic acid shows a single spot under UV (250 nm) when developed in acetone-ammonia-n-propanol (2:5:6) . Structural analogs may require modified solvent systems for separation.

Biological Activity

2'-C-Methyl 5'-Cytidylic Acid (also known as 2'-C-methylcytidine or CMC) is a nucleoside analog that has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This compound is a modified form of cytidine, where the 2' carbon of the ribose moiety is substituted with a methyl group. This modification enhances the stability and biological activity of the compound compared to its natural counterpart.

  • Molecular Formula : C10H13N3O5
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 14612-60-3

The biological activity of this compound primarily involves its incorporation into RNA, which can disrupt viral replication processes. The methyl group at the 2' position prevents the action of certain viral polymerases, thereby inhibiting viral RNA synthesis. This mechanism has been particularly noted in studies involving viruses such as Hepatitis C and various strains of influenza.

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

  • Antiviral Activity :
    • Effective against Hepatitis C virus (HCV) by inhibiting NS5B polymerase.
    • Shows promise against other RNA viruses, including influenza and coronaviruses.
  • Anticancer Properties :
    • Exhibits cytotoxic effects on various cancer cell lines.
    • Induces apoptosis in malignant cells through the modulation of signaling pathways.
  • Immunomodulatory Effects :
    • Enhances immune responses by promoting the production of interferons and other cytokines.

Antiviral Efficacy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against HCV. The compound was shown to have an IC50 value in the nanomolar range, indicating potent antiviral activity. The mechanism was attributed to its ability to act as a chain terminator during RNA synthesis, effectively halting viral replication .

Anticancer Activity

In a study examining the effects on breast cancer cells, researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation . The compound's ability to interfere with cellular RNA synthesis was suggested as a contributing factor to its anticancer properties.

Immunomodulatory Effects

Research conducted on immune cell lines indicated that this compound could enhance the production of type I interferons, which play a crucial role in antiviral defense mechanisms. This effect could potentially be harnessed for therapeutic strategies aimed at boosting immune responses against infections .

Comparative Analysis with Similar Compounds

Compound NameStructure ModificationBiological Activity
CytidineNoneStandard nucleoside activity
2'-Fluoro-5-Cytidylic AcidFluorine at 2' positionEnhanced antiviral activity
This compoundMethyl at 2' positionPotent antiviral and anticancer effects

Q & A

Q. What are best practices for documenting and sharing experimental data to ensure reproducibility?

  • Methodological Answer : Maintain detailed metadata, including instrument calibration records, software versions, and raw data files (e.g., NMR FID files). Use repositories like Zenodo or Figshare with DOIs for public access. Follow journal-specific guidelines for author contributions and data availability statements .

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